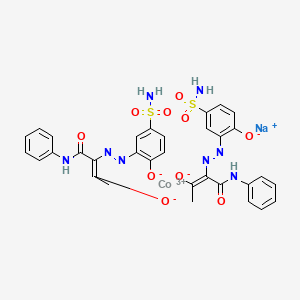
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) is a complex organic compound with the molecular formula C32H28CoN8NaO10S2. It is known for its vibrant color and is often used as a dye. The compound is also referred to by its IUPAC name, monosodium bis[2-((E)-((Z)-3-oxido-1-oxo-1-(phenylamino)but-2-en-2-yl)diazenyl)-4-sulfamoylphenolate(2-)]cobaltate(1-) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) typically involves the diazotization of 5-aminosulfonyl-2-hydroxyaniline followed by coupling with 3-oxo-n-phenylbutyramide. The resulting azo compound is then complexed with cobalt ions in the presence of sodium ions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: The azo group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(II) complexes .
Scientific Research Applications
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a dye and a complexing agent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with metal ions. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions enable the compound to exert its effects on molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]chromate(1-)
- Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]nickelate(1-)
Uniqueness
The uniqueness of sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-3-oxo-n-phenylbutyramidato(2-)]cobaltate(1-) lies in its ability to form stable complexes with cobalt ions, which imparts distinct chemical and physical properties compared to its analogs with different metal ions .
Properties
CAS No. |
72496-88-9 |
|---|---|
Molecular Formula |
C32H28CoN8NaO10S2 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;/q;;+3;+1/p-4/b2*15-10-,20-19?;; |
InChI Key |
MLATWULHRUACSW-QXFYPXFPSA-J |
Isomeric SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3] |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
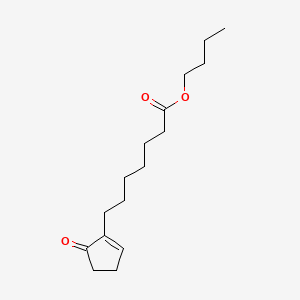

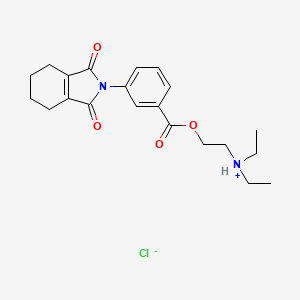
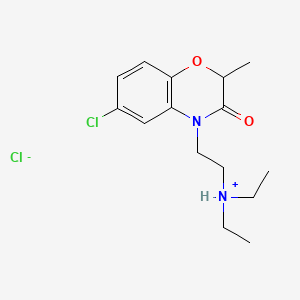
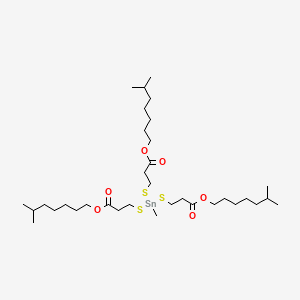
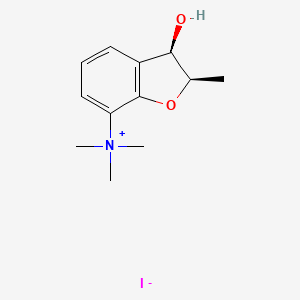
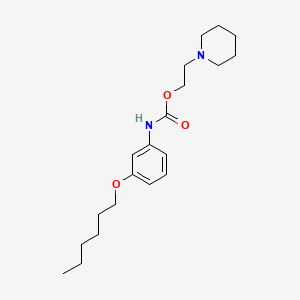
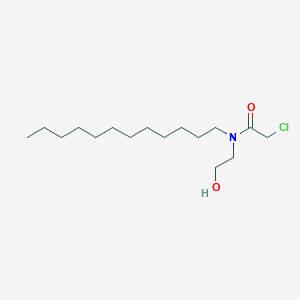
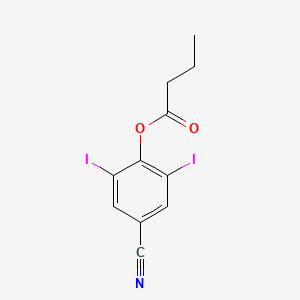
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)


